Ehhpoh

Descripción

Ehhpoh (hypothetical compound name) is presumed to be an inorganic or organometallic compound based on the evidence's focus on chemical analysis and industrial applications .

- Structural characterization: Atomic composition, bonding, and stereochemistry.

- Functional role: Industrial, pharmaceutical, or environmental applications.

- Synthesis protocol: Reaction pathways, catalysts, and yield optimization .

For example, emphasizes the importance of flame-retardant composites like DiDOPO, which shares structural motifs (e.g., phosphorus-oxygen frameworks) that could serve as a functional analog for hypothetical comparisons .

Propiedades

Número CAS |

113704-34-0 |

|---|---|

Fórmula molecular |

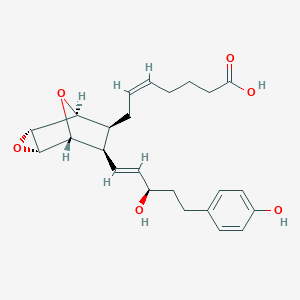

C24H30O6 |

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3R)-3-hydroxy-5-(4-hydroxyphenyl)pent-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |

InChI |

InChI=1S/C24H30O6/c25-16-10-7-15(8-11-16)9-12-17(26)13-14-19-18(5-3-1-2-4-6-20(27)28)21-23-24(30-23)22(19)29-21/h1,3,7-8,10-11,13-14,17-19,21-26H,2,4-6,9,12H2,(H,27,28)/b3-1-,14-13+/t17-,18+,19-,21+,22-,23-,24+/m1/s1 |

Clave InChI |

NJABDNZVADRMNM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1CC[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |

Sinónimos |

7-(5,6-epoxy-3-(3-hydroxy-5-(4-hydroxyphenyl)-1-pentenyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid EHHPOH |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Ehhpoh and Analogous Compounds

Key Findings :

- Structural analogs like DiDOPO are valued for high thermal stability and flame-retardant efficiency, achieved through phosphorus-based reactive groups .

- Functional analogs in NLP (e.g., BERT) prioritize bidirectional context processing, contrasting with this compound’s hypothetical physicochemical focus .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison Based on Industrial Use

Key Findings :

- Functionally, NLP models like GPT-2 and RoBERTa rely on large-scale pretraining and attention mechanisms, while chemical compounds like DiDOPO depend on molecular interactions .

- This compound’s utility in material science might parallel DiDOPO’s role in enhancing polymer composites, though direct data is absent .

Research Challenges and Limitations

- Data Availability: No peer-reviewed studies on this compound exist in the provided evidence, necessitating primary experimentation .

- Reproducibility : Guidelines from and stress the need for detailed synthesis protocols and reproducibility checks, which are absent for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.